Braylin

描述

Braylin is a natural product found in Murraya exotica, Boronia pinnata, and other organisms with data available.

作用机制

Target of Action

Braylin, also known as 6-methoxyseselin, is a coumarin compound identified in the Zanthoxylum tingoassuiba species . It primarily targets phosphodiesterase-4 (PDE4) and acts as a glucocorticoid receptor ligand .

Mode of Action

This compound interacts with its targets in a unique way. It inhibits PDE4, an enzyme that plays a crucial role in the breakdown of cyclic adenosine monophosphate (cAMP), thereby increasing the levels of cAMP . Additionally, this compound acts as a ligand for the glucocorticoid receptor, which is involved in the regulation of various physiological processes, including immune response and inflammation .

Biochemical Pathways

This compound’s action on PDE4 leads to an increase in cAMP levels, which in turn activates the cAMP-dependent protein kinase (PKA) pathway . This pathway plays a key role in various cellular processes, including the regulation of metabolism, gene transcription, and cell cycle progression.

In the mesenteric vessel, this compound’s action may be correlated with the alteration of the cAMP/PKA pathway . In the iliac artery, this compound’s action may be correlated with an increase in cyclic guanosine monophosphate (cGMP), followed by the activation of BKCa, Kir, and Kv channels .

Result of Action

This compound exhibits potent vasorelaxation properties, which involve distinct mechanisms in different arteries . It also has anti-inflammatory, antinociceptive, and immunomodulatory effects . This compound reduces the production of nitrite, IL-1β, TNF-α, and IL-6 by activated macrophages . Furthermore, it inhibits the production of pro-inflammatory cytokines while increasing the anti-inflammatory cytokine TGF-β .

生化分析

Biochemical Properties

Braylin interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been described as a phosphodiesterase-4 (PDE4) inhibitor . The inhibition of PDE4 by this compound leads to an increase in cyclic adenosine monophosphate (cAMP), which in turn activates the cAMP-dependent protein kinase (PKA) pathway .

Cellular Effects

This compound has a profound impact on cell function. It influences cell signaling pathways, gene expression, and cellular metabolism . In activated macrophages, this compound exhibits concentration-dependent suppressive activity, reducing the production of nitrite, IL-1β, TNF-α, and IL-6 .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as a glucocorticoid receptor ligand, and its inhibitory effect on macrophages is prevented by RU486, a glucocorticoid receptor antagonist . Furthermore, this compound reduces the NF-κB-dependent transcriptional activity, which may contribute to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. While specific details on its stability and degradation are not mentioned in the available literature, its long-term effects on cellular function have been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Specific details on threshold effects or toxic effects at high doses are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with adenylate cyclase, altering the cAMP/PKA pathway . It may also increase cyclic guanosine monophosphate (cGMP), leading to the activation of BK Ca, K ir, and K v channels .

生物活性

Braylin, a natural coumarin first identified in 1949, has garnered attention for its diverse pharmacological properties, particularly its anti-inflammatory and immunomodulatory effects. This article synthesizes findings from various studies to present a comprehensive overview of this compound's biological activity, mechanisms of action, and potential therapeutic applications.

This compound is classified as a coumarin, a group of compounds known for their wide range of biological activities. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications in inflammatory and immune-mediated conditions.

This compound's biological activity is primarily attributed to its ability to modulate inflammatory responses through several key mechanisms:

- Inhibition of Pro-inflammatory Cytokines : this compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in activated macrophages. In vitro studies demonstrated that this compound at concentrations ranging from 10 to 40 μM significantly suppressed these cytokines when macrophages were stimulated with LPS (lipopolysaccharide) and IFN-γ (interferon-gamma) .

- Glucocorticoid Receptor Activation : Molecular docking studies suggest that this compound acts as a ligand for the glucocorticoid receptor. This interaction is critical because it mediates anti-inflammatory effects. The inhibitory effect on macrophages was blocked by RU486, a known glucocorticoid receptor antagonist, indicating the relevance of this pathway .

- NF-κB Pathway Inhibition : this compound has been found to inhibit NF-κB-dependent transcriptional activity in RAW 264.7 cells, further supporting its role in reducing inflammation .

Anti-inflammatory Activity

This compound’s anti-inflammatory properties have been extensively studied using various experimental models:

- In Vitro Studies : In cultured macrophages, this compound reduced nitrite production and pro-inflammatory cytokines in a concentration-dependent manner. This suggests that this compound can effectively modulate inflammatory responses at the cellular level .

- In Vivo Studies : In animal models, particularly the complete Freund’s adjuvant (CFA)-induced paw inflammation model, this compound demonstrated dose-dependent antinociceptive (pain-relieving) and antiedematogenic (swelling-reducing) effects. Doses ranging from 12.5 to 100 mg/kg were effective without producing centrally mediated antinociception as seen in tail flick and hot plate tests .

Immunomodulatory Effects

This compound not only exhibits anti-inflammatory properties but also enhances immune responses under certain conditions:

- Cytokine Modulation : In CFA models, this compound inhibited pro-inflammatory cytokines while increasing the levels of the anti-inflammatory cytokine TGF-β (transforming growth factor-beta), showcasing its dual role in immune modulation .

Vasorelaxation Properties

Recent studies have indicated that this compound induces vasorelaxation through distinct mechanisms involving different arteries. This effect could have implications for cardiovascular health and conditions such as hypertension .

Case Studies and Experimental Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

科学研究应用

Pharmacological Properties of Braylin

This compound has been characterized for its significant pharmacological effects through multiple research approaches, including in vitro, in silico, and in vivo studies. Key properties include:

- Anti-inflammatory Effects : this compound has demonstrated the ability to suppress pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 while promoting anti-inflammatory cytokines like TGF-β. This suggests a dual role in modulating immune responses .

- Immunomodulatory Activity : The compound's interaction with glucocorticoid receptors indicates its potential as an immunomodulator. In vivo studies using the complete Freund’s adjuvant (CFA) model showed that this compound significantly reduced paw inflammation and pain responses .

- Antinociceptive Effects : this compound exhibited dose-dependent antinociceptive effects in animal models, indicating its potential utility in pain management without central nervous system mediation .

Data Summary

The following table summarizes key findings regarding the pharmacological effects of this compound:

Case Study 1: Anti-inflammatory Potential

A study conducted by Espírito-Santo et al. (2017) focused on the anti-inflammatory and immunomodulatory potential of this compound. The researchers utilized both in vitro assays on activated macrophages and in vivo models to demonstrate that this compound effectively modulates inflammatory responses by acting on glucocorticoid receptors and inhibiting NF-κB activity. The findings suggest that this compound could serve as a prototype for developing new anti-inflammatory drugs .

Case Study 2: Pain Management

Another significant investigation highlighted this compound's antinociceptive properties using the CFA model. The results indicated that this compound effectively alleviated pain without central nervous system involvement, making it a candidate for peripheral pain management therapies .

常见问题

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Braylin, and how can they be experimentally validated?

- Methodological Answer : this compound's anti-inflammatory and immunomodulatory effects are linked to glucocorticoid receptor (GR) activation and NF-κB transcriptional inhibition. Experimental validation involves:

- In vitro assays : Measure cytokine production (IL-1β, TNF-α, IL-6) in LPS/IFN-γ-stimulated macrophages (e.g., J774 cells) using ELISA .

- Molecular docking : Use computational tools (e.g., AutoDock) to model this compound-GR interactions and compare binding affinities with known ligands .

- Antagonist studies : Confirm GR dependency by co-administering RU486 (GR antagonist) to reverse this compound's effects .

Q. What standardized in vivo models are suitable for evaluating this compound's anti-inflammatory efficacy?

- Methodological Answer : The Complete Freund’s Adjuvant (CFA)-induced murine ankle inflammation model is widely used. Key steps:

- Dose-response design : Administer this compound (e.g., 1–10 mg/kg) intraperitoneally post-CFA injection.

- Outcome metrics : Quantify paw edema (caliper measurements), cytokine levels (via qPCR or multiplex assays), and TGF-β upregulation to assess immunomodulation .

Q. How can researchers ensure reproducibility in this compound-related experiments?

- Methodological Answer : Follow these guidelines:

- Detailed protocols : Document cell culture conditions (e.g., passage numbers, LPS concentrations) and in vivo treatment timelines.

- Negative controls : Include vehicle-treated groups and validate compound purity (HPLC ≥95%) .

- Data transparency : Publish raw datasets (e.g., cytokine quantification) in supplementary materials .

Advanced Research Questions

Q. How can contradictory findings on this compound’s analgesic effects be resolved?

- Contradiction : this compound reduced pain in CFA models but lacked efficacy in tail-flick and hot-plate tests (central analgesia models).

- Methodological Resolution :

- Mechanistic focus : Use immunohistochemistry to assess peripheral vs. central COX-2/PGE2 pathways.

- Model selection : Prioritize neuroinflammatory models (e.g., sciatic nerve injury) over acute nociception tests .

- Dose optimization : Test higher doses (e.g., 20–50 mg/kg) to evaluate threshold effects .

Q. What computational strategies optimize the study of this compound’s multi-target effects?

- Methodological Answer :

- Network pharmacology : Integrate molecular docking (GR, NF-κB) with pathway enrichment analysis (KEGG, Reactome) to identify synergistic targets.

- Machine learning : Train models on this compound’s physicochemical properties (e.g., logP, polar surface area) to predict off-target interactions .

Q. How should researchers design experiments to analyze this compound’s immunomodulatory duality (pro- vs. anti-inflammatory outcomes)?

- Methodological Answer :

- Time-course studies : Collect data at multiple timepoints (e.g., 6h, 24h, 72h post-treatment) to capture dynamic cytokine shifts.

- Co-culture systems : Test this compound on macrophage-T cell co-cultures to assess TGF-β-mediated Treg differentiation .

- Single-cell RNA-seq : Resolve heterogeneous immune cell responses to this compound in vivo .

Q. Data Analysis & Interpretation

Q. What statistical methods are appropriate for this compound’s dose-dependent effects?

- Methodological Answer :

- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- ANOVA with post-hoc tests : Compare cytokine reductions across doses (e.g., Tukey’s HSD for multiple comparisons) .

Q. How can researchers address variability in this compound’s in vitro potency across cell lines?

- Methodological Answer :

- Cell line validation : Compare responses in primary macrophages (e.g., bone marrow-derived) vs. immortalized lines (e.g., RAW 264.7).

- GR expression profiling : Quantify receptor density via flow cytometry or Western blot to correlate with efficacy .

Q. Literature Review & Experimental Design

Q. What strategies improve literature searches for this compound-related studies?

- Methodological Answer :

- Boolean operators : Use ("this compound" OR "coumarin derivative") AND ("anti-inflammatory" OR "immunomodulatory") in PubMed/Scopus.

- Citation tracking : Mine references from key papers (e.g., Espírito-Santo et al., 2017) .

Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound?

- Example : "Does this compound synergize with low-dose dexamethasone to enhance anti-inflammatory effects while minimizing GR-related adverse effects?"

- Methodological Check :

- Feasibility : Use existing murine models and cytokine assays.

- Novelty : Addresses glucocorticoid-sparing strategies, a gap in current research .

属性

IUPAC Name |

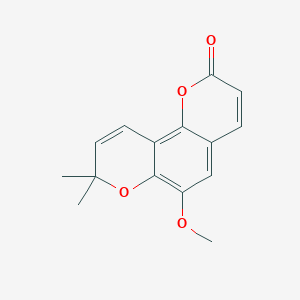

6-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-15(2)7-6-10-13-9(4-5-12(16)18-13)8-11(17-3)14(10)19-15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFNVZWWIXXTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。